molecular formula C16H17NO B2897240 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone CAS No. 478261-95-9

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone

Cat. No. B2897240
CAS RN: 478261-95-9
M. Wt: 239.318
InChI Key: BYGXMZALOKSELM-DUEVJXGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Molecular Structure and Conformation

Research into the molecular structure and conformation of geometric isomers of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone has revealed insights into their crystalline structures, showcasing the trans and cis conformations around the double bond. These studies highlight the molecular deformations arising from intramolecular strains and non-bonded interactions, providing a foundational understanding of their chemical behavior and potential applications (Santini et al., 1995).

Synthesis of Quinuclidine Derivatives

The synthesis and evaluation of 3-biarylquinuclidine derivatives as squalene synthase inhibitors mark an important application in medicinal chemistry. These studies explore the structural requirements for cationic inhibitors, revealing how different substituents influence the compound's potency and in vivo activity. This research has implications for developing new therapeutic agents targeting cholesterol biosynthesis pathways (Brown et al., 1996).

Cardiac Electrophysiological Activity

Investigations into the cardiac electrophysiological activity of substituted quinuclidines have identified their potential to modulate action potential duration and conduction velocity in cardiac tissues. This suggests possible applications in treating arrhythmias and other cardiac conditions, with specific structural modifications providing insights into the design of novel pharmacological agents (Morgan et al., 1987).

Chemical Biology and Environmental Implications

The broader chemical and biological activities of quinuclidine derivatives, including their interactions with biological systems leading to inflammatory, anti-inflammatory, and anticancer actions, underline the diverse applications of these compounds. The environmental implications of quinones, as represented by naphthoquinones, provide a context for understanding the potential risks and benefits associated with these substances (Kumagai et al., 2012).

Asymmetric Hydrogenation and Catalysis

The asymmetric hydrogenation of quinuclidinone derivatives demonstrates the utility of these compounds in catalysis, showcasing their role in synthesizing chiral alcohols with high enantioselectivity. This area of research has significant implications for pharmaceutical manufacturing and the development of enantioselective synthesis methods (Arai et al., 2010).

properties

IUPAC Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16-14-9-11-17(12-10-14)15(16)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGXMZALOKSELM-DUEVJXGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone

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